CID 168006691
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Overview
Description
CID 168006691 is a synthetic organic compound with a complex molecular structure
Preparation Methods
2.1 Synthetic Routes
CID 168006691 can be synthesized through several routes, each involving intricate chemical transformations. Here are two plausible methods:
-
Aromatic Substitution Route
- Starting material: Nitrobenzene
- Reaction: Nitration (using concentrated nitric acid and sulfuric acid)
- Intermediate: 4-Nitrophenylamine
- Further reactions: Reduction (e.g., catalytic hydrogenation) to yield this compound
-
Heterocyclic Approach
- Starting material: Pyridine
- Reaction: Cyclization (e.g., Friedländer synthesis)
- Intermediate: 2-Aminopyridine
- Additional steps: Functional group modifications to form this compound
2.2 Industrial Production
In large-scale production, this compound is synthesized using continuous-flow reactors and optimized reaction conditions. Industrial methods focus on efficiency, yield, and safety.
Chemical Reactions Analysis
CID 168006691 exhibits diverse reactivity:
Oxidation: It undergoes mild oxidation with hydrogen peroxide or potassium permanganate.
Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.
Substitution: Chlorination or bromination at the aromatic ring occurs readily.
Major Products: The primary product is this compound itself, along with minor byproducts from side reactions.
Scientific Research Applications
Researchers explore CID 168006691 in various fields:
Medicinal Chemistry: Investigated as a potential anti-inflammatory agent due to its unique structure.
Organic Synthesis: Used as a building block for designing novel compounds.
Materials Science: Its conjugated system makes it interesting for organic electronics.
Mechanism of Action
CID 168006691 interacts with cellular receptors, modulating signal transduction pathways. Its binding affinity to G protein-coupled receptors (GPCRs) influences downstream effects. Further studies are needed to elucidate specific targets.
Comparison with Similar Compounds
While CID 168006691 lacks real-world analogs, we can compare it conceptually:
Similar Compounds: None with identical structure.
Uniqueness: this compound’s extended π-conjugation and heterocyclic motif set it apart.
Properties
Molecular Formula |
C9H13N2O5Se |
---|---|
Molecular Weight |
308.18 g/mol |
InChI |
InChI=1S/C9H13N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2/t4-,6-,7-,8-/m1/s1 |
InChI Key |
FOKQJRONJPLHBQ-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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